![molecular formula C19H23N3S B14175469 11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine CAS No. 20892-94-8](/img/structure/B14175469.png)
11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine is a compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic and anti-inflammatory properties. The structure of this compound includes a dibenzothiepin core with a piperazine moiety, which contributes to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine typically involves the following steps:
Formation of the Dibenzothiepin Core: This can be achieved through a series of cyclization reactions starting from appropriate benzene derivatives.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the dibenzothiepin core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects.
類似化合物との比較
Similar Compounds
Quetiapine: Another dibenzothiepin derivative with antipsychotic properties.
Clozapine: A dibenzodiazepine derivative with similar pharmacological effects.
Loxapine: A dibenzoxazepine derivative used as an antipsychotic agent.
Uniqueness
11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine is unique due to its specific structural features, including the presence of a piperazine moiety, which contributes to its distinct pharmacological profile. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities.
特性
CAS番号 |
20892-94-8 |
|---|---|
分子式 |
C19H23N3S |
分子量 |
325.5 g/mol |
IUPAC名 |
5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine |
InChI |
InChI=1S/C19H23N3S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12,20H2,1H3 |
InChIキー |
BDYOQSOISKPLPH-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


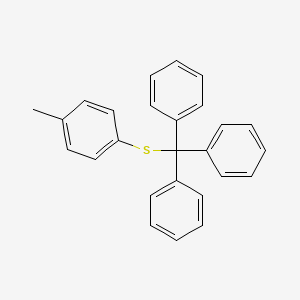

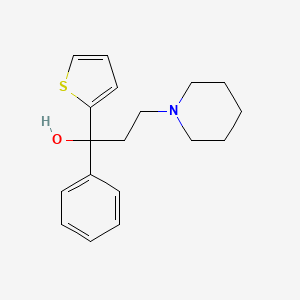


![3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14175414.png)
![5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one](/img/structure/B14175420.png)
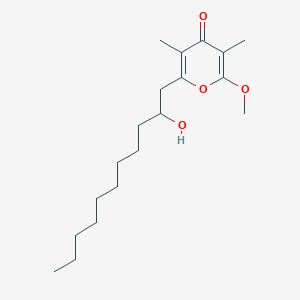

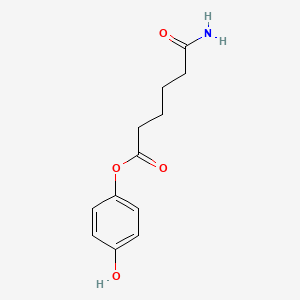
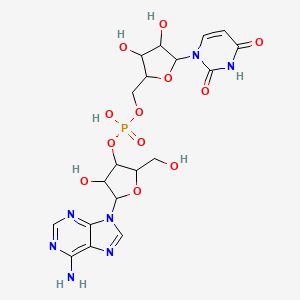
![Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14175445.png)
![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)

